molecular formula C11H15ClN2O2 B3560822 4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one

4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one

Cat. No.: B3560822
M. Wt: 242.70 g/mol
InChI Key: LHWDFSAJDASMCM-UHFFFAOYSA-N
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Description

4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one is a heterocyclic compound with a unique structure that includes a pyridazine ring substituted with a chlorine atom, a cyclohexyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-methoxypyridazin-3(2H)-one with cyclohexylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-chloro-2-cyclohexyl-5-hydroxypyridazin-3-one, while substitution of the chlorine atom with an amine can produce 4-amino-2-cyclohexyl-5-methoxypyridazin-3-one .

Scientific Research Applications

4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their conformation, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methoxypyridazin-3(2H)-one
  • 2-cyclohexyl-5-methoxypyridazin-3-one
  • 4-chloro-2-cyclohexyl-5-hydroxypyridazin-3-one

Uniqueness

4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The methoxy group can participate in hydrogen bonding, influencing its interaction with biological targets. The chlorine atom provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

4-chloro-2-cyclohexyl-5-methoxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-16-9-7-13-14(11(15)10(9)12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWDFSAJDASMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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